molecular formula C13H8Cl2O3 B2541465 5-Chloro-2-(3-chlorophenoxy)benzoic acid CAS No. 69199-64-0

5-Chloro-2-(3-chlorophenoxy)benzoic acid

Cat. No. B2541465
CAS RN: 69199-64-0
M. Wt: 283.1
InChI Key: KDMGEYNUMSEUKR-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor that shows not significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(3-chlorophenoxy)benzoic acid consists of a benzoic acid core with chlorine atoms at the 5th and 3rd positions of the phenyl ring . The average mass of the molecule is 283.107 Da, and the monoisotopic mass is 281.985046 Da .

Scientific Research Applications

Coordination Polymers for Sensing and Photocatalysis

Safety Considerations

properties

IUPAC Name

5-chloro-2-(3-chlorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMGEYNUMSEUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichlorobenzoic acid (5.0 g) and m-chlorophenol (3.35 g) in dry toluene (100 mls) was added sodium hydride (1.25 g) under dry nitrogen. Cuprous bromide (3.0 g) was then added and the mixture stirred under reflux for 3 hrs. The toluene was then removed by distillation under reduced pressure and the residue acidified with dilute hydrochloric acid and extracted with diethyl ether. The ethereal extracts were then washed with water and dried over magnesium sulphate. The ether was then removed under reduced pressure and the residue was crystallised from n-hexane to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cuprous bromide
Quantity
3 g
Type
reactant
Reaction Step Two

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